Methyl 6-nitropyridine-2-carboxylate

Description

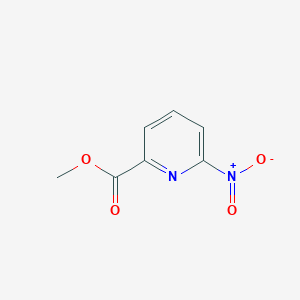

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-6(8-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTRDKDANZBXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632083 | |

| Record name | Methyl 6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-74-6 | |

| Record name | Methyl 6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-nitropyridine-2-carboxylate CAS 26156-48-9 properties

CAS : 26218-74-6 (Corrected) | Molecular Formula : C₇H₆N₂O₄ | MW : 182.13 g/mol [1]

Identity Verification & Safety Alert (Critical)

⚠ CAS Registry Number Conflict Detected The CAS number provided in your request (26156-48-9 ) corresponds to Methyl 2-bromoisonicotinate (Methyl 2-bromopyridine-4-carboxylate), a structurally distinct isomer used primarily for Suzuki couplings.

The chemical name Methyl 6-nitropyridine-2-carboxylate (also known as Methyl 6-nitropicolinate ) corresponds to CAS 26218-74-6 .[1]

This guide focuses on the Nitro derivative (this compound) as requested by the chemical name. If your material is the Bromo derivative, do not follow the reduction protocols in Section 4, as this will result in dehalogenation rather than nitro reduction.

| Feature | Target Compound (This Guide) | Conflicting CAS Compound |

| Name | This compound | Methyl 2-bromoisonicotinate |

| Structure | Pyridine ring with 2-COOMe, 6-NO₂ | Pyridine ring with 4-COOMe, 2-Br |

| CAS | 26218-74-6 | 26156-48-9 |

| Key Reactivity | Nitro reduction to amine (Ligand synthesis) | Pd-catalyzed cross-coupling (Suzuki/Buchwald) |

Executive Summary

This compound is a high-value pharmacophore building block, primarily serving as the precursor to Methyl 6-aminopicolinate . The 6-amino-picolinic acid scaffold is a privileged motif in medicinal chemistry, found in inhibitors of HCV NS5B polymerase , HDAC3 , and various kinase inhibitors. The nitro group at the C6 position provides a masked amino functionality that can be revealed late-stage, while the methyl ester at C2 allows for orthogonal protection or direct conversion to amides and heterocycles.

Physicochemical Profile

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Nitro group contributes to yellow coloration |

| Melting Point | 134–136 °C (Acid precursor) | Ester MP typically lower; purify by recrystallization |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water and hexanes |

| pKa (Conj.[1][2] Acid) | ~1.5 (Pyridine N) | Nitro group is strongly electron-withdrawing, reducing basicity |

| LogP | ~0.78 | Moderate lipophilicity |

Synthetic Routes & Manufacturing

The most reliable synthesis involves the esterification of commercially available 6-nitropicolinic acid . Direct nitration of methyl picolinate is often poor due to the deactivated pyridine ring requiring harsh conditions that hydrolyze the ester.

Protocol: Fischer Esterification of 6-Nitropicolinic Acid

This protocol minimizes hydrolysis byproducts and ensures high purity.

Reagents:

-

6-Nitropicolinic acid (CAS 26893-68-5)

-

Methanol (Anhydrous)

-

Thionyl Chloride (SOCl₂) or Conc. H₂SO₄

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-nitropicolinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) .

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (2.0 eq) or Conc. H₂SO₄ (catalytic, 0.5 eq) . Caution: Exothermic reaction with gas evolution (SO₂/HCl).

-

Reflux: Heat the reaction mixture to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~10% of the original volume.

-

Neutralization: Pour the residue into ice-water (50 mL). Slowly neutralize with saturated aqueous NaHCO₃ until pH ~8. Note: Do not use strong base (NaOH) to avoid ester hydrolysis.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (1 x 50 mL).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from MeOH/Hexanes or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Figure 1: Synthesis of this compound via acid chloride intermediate.

Reactivity & Functionalization

The core value of this compound lies in its ability to be reduced to Methyl 6-aminopicolinate (CAS 36052-26-3), a critical intermediate for amide coupling reactions.

Key Application: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without affecting the ester or the pyridine ring halogenation (if present in derivatives).

Method A: Catalytic Hydrogenation (Cleanest)

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol.

-

Procedure: Stir the nitro compound in MeOH with 10 wt% Pd/C under H₂ atmosphere for 2-4 hours. Filter through Celite.[2]

-

Note: If the molecule contains halogens (Cl/Br), use Method B or add a poison (e.g., sulfided Pt/C) to prevent dehalogenation.

Method B: Iron/Acetic Acid (Robust/Halogen-Compatible)

-

Reagents: Iron powder (5 eq), Acetic Acid (solvent/proton source).

-

Procedure: Suspend material in AcOH. Add Iron powder. Heat to 60°C for 2 hours.

-

Workup: Dilute with EtOAc, filter through Celite, wash with NaHCO₃ to remove acid.

Figure 2: Functionalization pathways transforming the nitro-ester scaffold into bioactive ligands.

Handling & Safety Information

-

Hazards: Nitropyridines are potential sensitizers and can be energetic. Handle with care.

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319). Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable at room temperature but hydrolyzes slowly in moist air.

References

-

Sigma-Aldrich. Methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9) Product Sheet. Link (Used for CAS verification).

-

ChemicalBook. 6-Nitropyridine-2-carboxylic acid (CAS 26893-68-5) Properties. Link (Precursor data).

-

Santa Cruz Biotechnology. Methyl 6-aminopicolinate (CAS 36052-26-3). Link (Downstream product verification).

-

PubChem. Methyl 6-bromopicolinate (CAS 26218-75-7). Link (Structural isomer comparison).

-

BenchChem. Synthesis of Methyl 6-methylnicotinate. Link (General esterification protocols for pyridine carboxylates).

Sources

Solubility of methyl 6-nitropyridine-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 6-nitropyridine-2-carboxylate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility characteristics in various organic solvents is paramount for successful formulation development, process chemistry, and preclinical evaluation. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors. While specific experimental solubility data for this compound is not yet widely published, this guide furnishes the necessary framework to generate and interpret such crucial data.

Introduction to this compound

This compound is a substituted pyridine derivative. The presence of a nitro group and a methyl ester functional group on the pyridine ring suggests a molecule with a degree of polarity and the potential for specific solute-solvent interactions. A comprehensive understanding of its physicochemical properties is the first step in any solubility investigation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the known physicochemical properties of related compounds is presented below. It is important to experimentally verify these for the specific compound of interest.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1][2] |

| Melting Point | 169-172 °C (for 6-Nitropyridine-2-carboxylic acid) | |

| Appearance | Solid | [] |

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an API is a foundational parameter that influences every stage of drug development, from discovery to commercialization.[4] More than 40% of new chemical entities are poorly soluble in water, which presents a major hurdle for formulation scientists.[4]

-

Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Poor solubility is a primary reason for low and variable oral bioavailability.

-

Formulation Development: The choice of excipients, dosage form (e.g., tablet, capsule, suspension), and manufacturing process are all heavily dependent on the API's solubility.[4]

-

Process Chemistry: During synthesis and purification, solubility in various organic solvents is critical for crystallization, extraction, and chromatography steps.

-

Toxicology Studies: Achieving the required high concentrations for in-vitro and in-vivo toxicology studies can be challenging for poorly soluble compounds.

Theoretical Foundations of Solubility

While experimental determination is the gold standard, theoretical models provide a framework for predicting and understanding solubility behavior.

-

"Like Dissolves Like": This qualitative principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polar nature due to the nitro and ester groups suggests it will be more soluble in polar solvents.

-

Hildebrand and Hansen Solubility Parameters: These provide a more quantitative approach by assigning a "solubility parameter" (δ) to both the solute and the solvent. The closer the δ values, the higher the mutual solubility. Hansen parameters further divide this into contributions from dispersion forces, polar forces, and hydrogen bonding.

-

Flory-Huggins Solution Theory: This model, originally developed for polymers, can be adapted to describe the thermodynamics of mixing a solute and a solvent, considering both enthalpic and entropic contributions to the Gibbs free energy of mixing.[4]

-

Abraham Model: This is a linear free energy relationship used to describe the partitioning and solubility of non-electrolyte organic solutes in various solvents.[5]

-

Quantitative Structure-Property Relationship (QSPR): These models use computational chemistry to correlate the molecular structure of a compound with its physical properties, including solubility.[6]

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[7]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. Preliminary tests or theoretical predictions can help estimate the required amount.[7]

-

To each vial, add a precise volume (e.g., 5 mL) of the desired organic solvent. A range of solvents with varying polarities should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can be determined by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Higher-Throughput Methods:

Data Analysis and Interpretation

The experimental data should be compiled and analyzed to determine the solubility of this compound in each solvent.

Data Presentation:

The results should be presented in a clear and organized manner. The following table template can be used to summarize the findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Heptane | 25 | Experimental Value | Calculated Value |

Interpretation:

The obtained solubility data can be correlated with the properties of the solvents. For instance, plotting the solubility against the dielectric constant or Hansen solubility parameters of the solvents can reveal trends and provide insights into the dominant intermolecular forces driving the dissolution process.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of a compound:

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role.

-

Temperature: For most solids, solubility increases with temperature. Investigating the temperature dependence of solubility can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.

-

Crystal Polymorphism: The crystalline form of the API can have a profound effect on its solubility. The most stable polymorph will have the lowest solubility. It is essential to characterize the solid form of the starting material and confirm that it does not change during the solubility experiment.[7]

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if the compound were to be dissolved in a protic solvent mixture containing water, the pH would be a critical factor due to the basicity of the pyridine nitrogen.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for both the theoretical understanding and practical determination of this critical physicochemical property. By following the detailed experimental protocols and employing a systematic approach to data analysis, researchers can generate the high-quality solubility data necessary to advance their drug development programs. The principles and methodologies outlined herein are designed to ensure scientific rigor and provide a solid foundation for formulation and process development decisions.

References

- Chemsrc. (2025, August 24). 6-Methyl-4-nitropyridine-2-carboxylic acid.

- Gao, Y., et al. (2007). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. The Journal of Organic Chemistry, 72(23), 8683–8689.

- Zaitseva, E. A., et al. (2018). Analysis of solute-pyridine intermolecular interactions based on experimental enthalpies of solution and enthalpies of solvation of solutes dissolved in pyridine. Thermochimica Acta, 667, 148-157.

- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.

- Ghahremani, M., & Ghasemi, J. (2018). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 65(11), 1332-1342.

- BOC Sciences. (n.d.). 2-Methyl-6-nitropyridine.

- Sigma-Aldrich. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.

- Fluorochem. (n.d.). 6-Methyl-4-nitropyridine-2-carboxylic acid.

- van der Spoel, D., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Savitri, I., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series, 2243, 012053.

- PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.

- Pure Synth. (n.d.). 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC).

- Global Substance Registration System. (n.d.). METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE.

- ChemicalBook. (2023, May 4). 6-Methyl-4-nitropyridine-2-carboxylic acid.

- MilliporeSigma. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.

- PubChemLite. (n.d.). 6-nitropyridine-2-carboxylic acid (C6H4N2O4).

- Sigma-Aldrich. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.

- Santa Cruz Biotechnology. (n.d.). 6-Methyl-pyridine-2-carboxylic acid methyl ester.

Sources

- 1. CAS#:30235-16-6 | 6-Methyl-4-nitropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. rheolution.com [rheolution.com]

- 9. bmglabtech.com [bmglabtech.com]

Technical Guide: Safety & Handling of Methyl 6-nitropyridine-2-carboxylate

Executive Summary

Methyl 6-nitropyridine-2-carboxylate (CAS: 26218-74-6) is a critical heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of bioactive pyridine derivatives. It serves as a precursor for 6-aminopyridine-2-carboxylates, which are frequent pharmacophores in kinase inhibitors and protein-protein interaction modulators.

Due to the presence of the nitro group and the pyridine ring, this compound presents specific chemical hazards including skin/eye irritation and potential acute toxicity. This guide synthesizes the safety data sheet (SDS) parameters with practical laboratory workflows to ensure scientific integrity and personnel safety during research and development operations.

Chemical Identity & Physical Properties[1][2][3]

Understanding the physicochemical properties is the first step in designing safe experimental protocols. The following data consolidates current chemical registries.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 6-Nitro-2-pyridinecarboxylic acid methyl ester; Methyl 6-nitropicolinate |

| CAS Number | 26218-74-6 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Physical State | Solid (Pale yellow to crystalline powder) |

| Boiling Point | ~162°C (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is crucial to interpret GHS classifications not just as labels, but as indicators of biological interaction mechanisms. The nitro moiety often correlates with oxidative stress potential, while the pyridine ester functionality contributes to mucous membrane irritation.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Hazard Pictograms:

- (Irritant/Acute Tox)

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Pyridine derivatives can interfere with metabolic pathways; oral ingestion poses acute systemic risks. |

| H315 | Causes skin irritation | Lipophilic nature allows dermal penetration, leading to local inflammation. |

| H319 | Causes serious eye irritation | Ester hydrolysis on ocular surfaces can release acidic byproducts, causing severe irritation. |

| H335 | May cause respiratory irritation | Dust/aerosol inhalation targets the upper respiratory tract mucosa. |

Safe Handling & Engineering Controls

Safety in the laboratory is a decision-making process. The following workflow illustrates the logical progression from risk assessment to experimental execution.

Protocol: Handling Solid Nitro-Pyridines

-

Engineering Controls: Always handle the solid in a certified chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat are mandatory.

-

Static Control: Nitro compounds can be sensitive; use anti-static spatulas and ground all weighing equipment.

Visualization: Safe Handling Decision Matrix

Figure 1: Logical workflow for the safe handling of this compound, ensuring engineering controls precede active handling.

Emergency Response Protocols

In the event of exposure, immediate and correct action is vital to mitigate injury. This protocol is self-validating: if the symptom persists, the escalation to medical attention is automatic.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Mechanism: Dilution of the chemical agent to prevent corneal etching.

-

Skin Contact: Wash with soap and copious water.[1] Do not use organic solvents (ethanol) as they may enhance absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualization: Emergency Response Logic

Figure 2: Branching logic for emergency response based on exposure route, prioritizing immediate decontamination.

Application Context: Synthesis & Utility

The primary utility of this compound lies in its role as a scaffold for drug development. The nitro group is electronically withdrawing, activating the ring for nucleophilic aromatic substitution (

Experimental Protocol: Nitro Reduction (Example)

A common workflow involves the catalytic hydrogenation of the nitro group. This transformation significantly alters the chemical handling requirements (moving from an oxidant-compatible nitro compound to an oxidizable amine).

-

Dissolution: Dissolve 1.0 eq of this compound in Methanol.

-

Catalyst: Add 10% Pd/C (0.1 eq by weight) under inert atmosphere (

). -

Hydrogenation: Sparge with

gas (balloon pressure) for 4-12 hours. -

Filtration: Filter through Celite to remove Pd/C (Pyrophoric hazard!).

-

Result: Methyl 6-aminopyridine-2-carboxylate.

Visualization: Synthesis Pathway

Figure 3: Chemical transformation pathway demonstrating the reduction of the nitro group to yield a key medicinal chemistry intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329767345, 6-Nitropyridine-2-carboxylic acid (Parent Acid Data). Retrieved from [Link]

Sources

Commercial suppliers and price of methyl 6-nitropyridine-2-carboxylate

Topic: Commercial Suppliers, Price Analysis, and Technical Profile of Methyl 6-Nitropyridine-2-Carboxylate Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

This compound (CAS 26218-74-6 ) is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role in synthesizing Janus kinase (JAK) inhibitors and other pyridine-based pharmacophores. While often available as a catalog item, its pricing volatility and specific impurity profiles necessitate a strategic procurement approach. This guide provides a comprehensive analysis of commercial availability, pricing tiers, and a validated "in-house" synthesis protocol for researchers facing supply chain bottlenecks.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Methyl 6-nitropicolinate; 6-Nitro-2-pyridinecarboxylic acid methyl ester |

| CAS Number | 26218-74-6 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 106–112 °C |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen recommended) |

Supply Chain Landscape & Price Analysis

The market for this compound is characterized by a "Research Tier" supply chain. It is not a bulk commodity; rather, it is stocked by specialized heterocyclic synthesis firms.

Major Commercial Suppliers

Note: "Lead Time" refers to delivery to US/EU hubs.

| Supplier Tier | Representative Companies | Typical Lead Time | Stock Reliability |

| Tier 1 (Global Aggregators) | Enamine, BLD Pharmatech, ChemScene | 1–5 Days | High |

| Tier 2 (Regional/Catalog) | Ambeed, Angene, Astatech | 5–12 Days | Moderate |

| Tier 3 (Bulk/Custom) | WuXi AppTec, Pharmablock (On request) | 2–4 Weeks | Made-to-Order |

Price Benchmarking (Q1 2026 Estimates)

Prices exhibit significant variance based on purity guarantees and supplier location.

| Quantity | Price Range (USD) | Price per Gram (Avg) | Procurement Recommendation |

| 100 mg | $30 – $45 | $375 | Buy. Not cost-effective to synthesize. |

| 1 g | $40 – $180 | $110 | Buy. Ideal for hit-to-lead expansion. |

| 5 g | $150 – $400 | $55 | Buy. Borderline; check bulk discounts. |

| >25 g | Inquire | <$30 | Make vs. Buy Analysis Required. |

Procurement Insight: There is a steep price drop between 100mg and 1g packs from suppliers like BLD Pharmatech and ChemScene. Always request a quote for 5g+ quantities, as catalog prices are often inflated 3-4x above bulk rates.

Technical Synthesis (The "Make" Strategy)

For projects requiring >25g or specific isotopologues, in-house synthesis is a viable alternative. The most robust route proceeds via the esterification of 6-nitropicolinic acid (CAS 26893-68-5), which can be purchased or synthesized from 2-methyl-6-nitropyridine (CAS 18368-61-1).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commercially available precursors.

Validated Protocol: Fischer Esterification

Objective: Conversion of 6-nitropicolinic acid to this compound.

Reagents:

-

6-Nitropicolinic acid (1.0 eq)

-

Methanol (anhydrous, solvent & reactant)

-

Sulfuric acid (H₂SO₄, conc., 0.5–1.0 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 6-nitropicolinic acid (e.g., 10 g, 59.5 mmol).

-

Solvent Addition: Add anhydrous Methanol (100 mL, 10V). Stir to create a suspension.

-

Catalyst Addition:

-

Method A (Standard): Add conc. H₂SO₄ (3 mL) dropwise at 0°C.

-

Method B (Faster): Add SOCl₂ (5.2 mL, 71.4 mmol) dropwise at 0°C (Caution: Exothermic, gas evolution).

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the acid is consumed.

-

Workup:

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often pure enough (>95%) for next steps. If necessary, recrystallize from MeOH/Hexane or purify via flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Yield Expectation: 85–92%.

Strategic Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its 2,6-substitution pattern allows for the construction of bifunctional scaffolds.

Functionalization Logic

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Key Mechanistic Insight

The nitro group at position 6 renders the pyridine ring electron-deficient. This has two consequences:

-

Nucleophilic Substitution: The ester is activated, but the ring itself is susceptible to SNAr reactions if a leaving group were present (though less relevant for the nitro group itself without strong forcing conditions).

-

Reduction Sensitivity: When reducing the nitro group to an amine (e.g., for JAK inhibitor synthesis), avoid acidic conditions that might hydrolyze the ester. Iron/Ammonium Chloride (Fe/NH₄Cl) in EtOH/Water is the preferred mild reduction method over catalytic hydrogenation if halogen substituents are present elsewhere on the molecule.

References

-

PubChem. Compound Summary: 6-Nitropyridine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals 2021.[1][3] Retrieved from [Link]

Sources

Architecting 6-Substituted Pyridine-2-Carboxylate Derivatives: A Technical Guide to Design, Synthesis, and Receptor-Mediated Efficacy

Executive Summary

The evolution of synthetic auxin herbicides and targeted coordination ligands has been heavily driven by the functionalization of the pyridine-2-carboxylate (picolinate) scaffold. Historically dominated by simple pyridine-carboxylates like picloram and clopyralid, the landscape has shifted dramatically toward 6-substituted pyridine-2-carboxylates , specifically the 6-arylpicolinates[1]. Molecules such as halauxifen-methyl (Arylex™ Active) and florpyrauxifen-benzyl (Rinskor™ Active) represent a paradigm shift in agrochemical design[1][2].

By substituting the 6-position of the pyridine ring with complex aryl or heteroatom groups, researchers have engineered molecules that exhibit profound receptor binding biases and bypass traditional metabolic resistance mechanisms. This whitepaper details the mechanistic signaling pathways, synthetic functionalization workflows, and quantitative efficacy profiling of 6-substituted picolinate derivatives.

Mechanistic Foundation: The AFB5-Biased Signaling Cascade

To understand the efficacy of 6-arylpicolinates, one must examine their interaction with the plant's ubiquitin-proteasome system. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. However, unlike IAA, 6-arylpicolinates are formulated as esters (propesticides) to maximize cuticular penetration. Once in planta, endogenous esterases rapidly hydrolyze the ester into the active free carboxylic acid[1][2].

Crucially, the bulky 6-aryl substitution alters the molecule's spatial geometry, creating a strong binding bias toward the AFB5 (Auxin Signaling F-Box 5) receptor clade over the more common TIR1 receptor[3]. Upon binding, the active carboxylate acts as "molecular glue," facilitating the interaction between the AFB5-SCF complex and Aux/IAA repressor proteins. This triggers the ubiquitination and subsequent degradation of the repressors, unleashing ARF transcription factors that cause uncontrolled, lethal growth[3].

Fig 1. AFB5-mediated signaling cascade triggered by 6-arylpicolinate binding.

Synthetic Workflows and Regioselective Functionalization

The synthesis of 6-substituted picolinates relies on the unique electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, compounded by the C-2 ester and optional C-5 cyano groups, renders the C-6 position highly electron-deficient[4]. This enables two primary functionalization pathways: Transition-Metal Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Divergent Synthetic Pathways

Fig 2. Divergent synthetic workflows for functionalizing 6-halopicolinates.

Protocol 1: Synthesis of 6-Arylpicolinates via Suzuki-Miyaura Cross-Coupling

Causality & Design: The C-Br bond at the C-6 position is highly activated for oxidative addition[4]. However, the electron-deficient pyridine ring can strongly coordinate to the Palladium center, potentially poisoning the catalyst. To counteract this, we utilize Pd(dppf)Cl₂, a catalyst with a bulky, bidentate phosphine ligand. The steric bulk forces a cis-geometry at the metal center, rapidly accelerating the reductive elimination step and preventing protodehalogenation side-reactions[4][5].

Step-by-Step Methodology:

-

Reagent Preparation (Air-Free): In an oven-dried Schlenk flask under argon, combine the 6-halopicolinate precursor (1.0 equiv) and the substituted arylboronic acid (1.2 equiv).

-

Catalytic Activation: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv). The weak base facilitates transmetalation without hydrolyzing the C-2 methyl ester.

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is critical to dissolve the base and activate the boronic acid into a reactive boronate species.

-

Reaction Execution: Heat the mixture to 90°C for 4 hours.

-

Self-Validation Checkpoint: Do not proceed to workup blindly. Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated to proceed only if the ratio of product mass (m/z) to starting material mass exceeds 95:5. If unreacted starting material remains, spike with an additional 1 mol% Pd catalyst and react for 1 hour.

-

Workup: Cool to room temperature, filter through a Celite pad to remove Palladium black, and extract with Ethyl Acetate. Purify via flash column chromatography.

Quantitative Receptor Binding and Efficacy Profiling

The structural shift from simple pyridine-carboxylates to 6-arylpicolinates fundamentally alters receptor affinity. By utilizing Arabidopsis thaliana wild-type (WT) and afb5-1 mutant strains, researchers can quantify the specific reliance of these herbicides on the AFB5 receptor[3].

Data Presentation: Differential Resistance Ratios

The following table summarizes the biological efficacy (measured in Dry Weight Resistance Ratios) of various synthetic auxins. A lower resistance ratio indicates that the herbicide is less reliant solely on the AFB5 receptor (likely maintaining affinity for TIR1), whereas a high ratio indicates extreme AFB5 bias.

| Herbicide | Chemical Class | WT Susceptibility | afb5-1 Mutant Resistance Ratio (Fold) | Receptor Bias Profile |

| Halauxifen | 6-Arylpicolinate | Highly Susceptible | 7.5 | Strong AFB5 Bias |

| Florpyrauxifen | 6-Arylpicolinate | Highly Susceptible | 10.0 | Strong AFB5 Bias |

| Clopyralid | Pyridine-carboxylate | Inherently Tolerant | 8.0 | Moderate AFB5 Bias |

| Aminopyralid | Pyridine-carboxylate | Highly Susceptible | 20.2 | High AFB5 Bias |

| Picloram | Pyridine-carboxylate | Highly Susceptible | 72.7 | Extreme AFB5 Bias |

Data derived from the comparative binding and efficacy analysis of auxin herbicides[3].

Protocol 2: Surface Plasmon Resonance (SPR) Assay for AFB5 Binding

Causality & Design: Because 6-arylpicolinates are formulated as esters, they exhibit near-zero in vitro binding affinity. They must be chemically or enzymatically hydrolyzed to the free picolinic acid prior to the assay[1][2]. This protocol measures the real-time kinetic association (k_on) and dissociation (k_off) of the active carboxylate to the AFB5-Aux/IAA co-receptor complex.

Step-by-Step Methodology:

-

Sensor Chip Functionalization: Immobilize recombinant biotinylated Aux/IAA degron peptides onto a Streptavidin (SA) coated SPR sensor chip.

-

Complex Formation: Flow purified AFB5-ASK1 protein complex over the chip in the presence of 1 mM inositol hexakisphosphate (IP6), a required structural cofactor for F-box proteins.

-

Analyte Preparation: Prepare a 5-point serial dilution (e.g., 10 nM to 1000 nM) of the hydrolyzed 6-arylpicolinate (free acid) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

Self-Validation Checkpoint: Inject a known positive control (10 µM Indole-3-acetic acid, IAA) and a negative blank (buffer only). The assay is validated only if the IAA positive control yields a calculated K_D within 15% of the established literature standard (e.g., ~10-20 nM). If the positive control fails, the protein complex has degraded, and the chip must be discarded.

-

Kinetic Analysis: Inject the 6-arylpicolinate dilutions at a flow rate of 30 µL/min. Record the association phase for 120 seconds, followed by a 300-second buffer wash to record the dissociation phase. Fit the sensograms to a 1:1 Langmuir binding model to determine the exact K_D.

Resistance Management and Metabolic Detoxification

While 6-arylpicolinates are highly potent, crop selectivity is often achieved through metabolic detoxification rather than target-site insensitivity. In cereal crops like wheat, 6-arylpicolinates (e.g., halauxifen-methyl) are frequently co-applied with safeners such as cloquintocet-mexyl (CM) [2].

CM acts as an epigenetic trigger in the crop, upregulating the expression of specific Cytochrome P450s and Glutathione S-Transferases (GSTs). These enzymes rapidly O-demethylate the aryl ring of the active halauxifen acid and conjugate it with glucose or glutathione, neutralizing the herbicide before it can reach the AFB5 receptor[2]. Weeds lack this rapid safener-induced response, ensuring selective eradication.

References

- Weed resistance to synthetic auxin herbicides, Pest Management Science.

- Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl, ResearchG

- The differential binding and biological efficacy of auxin herbicides, PMC (PubMed Central).

- Methyl 6-(phenoxymethyl)

- Methyl 6-Bromo-5-cyanopicolin

- WO2007082098A2 - 6-(poly-substituted aryl)

Sources

- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 6-Bromo-5-cyanopicolinate [benchchem.com]

- 5. WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

Technical Guide: Storage Conditions and Stability of Methyl 6-nitropyridine-2-carboxylate

The following technical guide details the storage, stability, and handling of Methyl 6-nitropyridine-2-carboxylate (CAS 26218-74-6). This document is structured for researchers requiring high-integrity data for drug development workflows.

Executive Summary & Compound Profile

This compound is a critical electrophilic scaffold used in the synthesis of bioactive pyridine derivatives, particularly as a precursor for peptide mimetics and kinase inhibitors. Its stability is governed by two competing functionalities: the electron-deficient pyridine ring (activated by the nitro group) and the labile methyl ester .

The electron-withdrawing nature of the 6-nitro substituent significantly increases the electrophilicity of the carbonyl carbon at the 2-position. Consequently, this compound is kinetically more susceptible to hydrolysis than unsubstituted picolinates. Strict moisture control is not merely a recommendation but a chemical necessity to prevent acid-catalyzed degradation.

Physicochemical Data Table

| Property | Specification | Technical Note |

| CAS Number | 26218-74-6 | Verify against CoA upon receipt. |

| Formula | C₇H₆N₂O₄ | MW: 182.13 g/mol |

| Appearance | Off-white to pale yellow solid | Red/Orange discoloration indicates nitro-reduction or ring degradation. |

| Melting Point | 134–136 °C (Lit.) | Sharp endotherm indicates high purity; broadening suggests hydrolysis. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; hydrolysis accelerates in aqueous buffers. |

| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Low basicity due to -NO₂ electron withdrawal. |

Stability Mechanisms & Degradation Pathways

To maintain scientific integrity, one must understand how the molecule fails. The storage protocol is designed to mitigate three specific degradation vectors.

A. Hydrolysis (Primary Failure Mode)

The 6-nitro group pulls electron density from the ring, making the ester carbonyl highly reactive.

-

Mechanism: Moisture attacks the ester bond, releasing methanol and forming 6-nitropyridine-2-carboxylic acid .

-

Catalyst: Trace acids or bases (even from glass surfaces) accelerate this process.

-

Detection: Appearance of a broad -OH peak in ¹H NMR (>11 ppm) and loss of the methyl singlet (~4.0 ppm).

B. Photolytic Reduction

Nitro-pyridines are photosensitive. Prolonged exposure to UV/VIS light can induce:

-

Partial reduction of the nitro group to a nitroso or amine species.

-

Radical-mediated ring instability.

C. Nucleophilic Attack

The C6 position (bearing the nitro group) is susceptible to Nucleophilic Aromatic Substitution (SₙAr).

-

Risk: Storage in nucleophilic solvents (e.g., alcohols other than methanol, amines) can lead to transesterification or displacement of the nitro group.

Visualization: Degradation Logic

Caption: Primary degradation pathways. The red arrow (Hydrolysis) represents the highest risk during storage.

Storage Protocol (The "Gold Standard")

Do not rely on "ambient" storage for long-term stability. Follow this tiered protocol to ensure assay reproducibility.

Tier 1: Long-Term Storage (> 1 Month)

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen blanket. The vial must be purged before sealing.

-

Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccated container.

-

Desiccation: Store the vial inside a secondary jar containing active silica gel or molecular sieves.

Tier 2: Working Bench Storage (< 1 Week)

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Tightly capped.[1]

-

Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which immediately catalyzes hydrolysis).

Handling Workflow

Caption: Recommended handling lifecycle to minimize moisture introduction.

Quality Control & Self-Validating Protocols

Before committing this intermediate to a high-value synthesis (e.g., SₙAr coupling or reduction), validate its purity using these methods.

A. Visual Inspection[1]

-

Pass: Pale yellow crystalline solid.

-

Fail: Sticky/gum-like texture or deep orange/red color (indicates hydrolysis or oxidation).

B. ¹H NMR Validation (CDCl₃)

Run a quick proton NMR. This is the most definitive test for the ester integrity.

-

Check Methyl Ester: Look for a sharp singlet at ~4.03 ppm (3H).

-

Check Aromatic Region: Three protons in the pyridine region (8.0–9.0 ppm).

-

Degradation Sign: If the methyl singlet integral is low or absent, and a broad downfield peak (>11 ppm) appears, the ester has hydrolyzed to the carboxylic acid.

C. LC-MS Conditions

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Note: Avoid basic buffers (ammonium bicarbonate) during analysis, as they may induce on-column hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329767345, this compound. Retrieved from [Link]

-

Chemspace. Compound Datasheet: CAS 26218-74-6.[2][3][4] Retrieved from [Link][4]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 6-Nitropyridine-2-Carboxylate

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of methyl 6-nitropyridine-2-carboxylate from 6-nitro-2-picoline. The method utilizes a selective Selenium Dioxide (

Scientific Background & Strategic Analysis

The Challenge of the Nitro Group

The synthesis of 6-substituted picolinates is often complicated by the electronic nature of the pyridine ring.[1] The 6-nitro group is strongly electron-withdrawing, which deactivates the ring toward electrophilic attack but significantly acidifies the protons on the 2-methyl group.

While strong oxidants like Potassium Permanganate (

Retrosynthetic Logic

The synthesis is disconnected into two logical functional group transformations:

-

Oxidative Transformation: Conversion of the methyl group to a carboxylic acid.[1]

-

Nucleophilic Acyl Substitution: Conversion of the acid to a methyl ester.[1]

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Selective Oxidation with Selenium Dioxide

This step utilizes the Riley oxidation mechanism.[1][2] The use of 1,4-dioxane as a solvent allows for a homogeneous reaction mixture at reflux temperatures, while the addition of a small amount of water aids in driving the oxidation from the aldehyde intermediate to the carboxylic acid.[1]

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Role |

| 6-Nitro-2-picoline | 138.12 | 1.0 | Substrate |

| Selenium Dioxide ( | 110.96 | 1.5 - 2.0 | Oxidant |

| 1,4-Dioxane | - | Solvent | Medium (10 mL/g) |

| Water | 18.02 | 1-2 mL | Co-solvent |

Detailed Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 6-nitro-2-picoline (10.0 g, 72.4 mmol) and 1,4-dioxane (100 mL) to the flask. Stir until dissolved.

-

Oxidant Addition: Add Selenium Dioxide (12.0 g, 108 mmol) and water (2 mL). Note:

is toxic and hygroscopic; handle in a fume hood.[1] -

Reaction: Heat the mixture to reflux (

) for 4–6 hours. The reaction progress should be monitored by TLC (eluent: 10% MeOH in DCM) or LC-MS.[1] The starting material spot will disappear, and a more polar acid spot will appear near the baseline.[1] -

Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental Selenium (

) will form.[1] Filter the mixture through a pad of Celite to remove the selenium metal.[1] Wash the pad with hot dioxane.[1] -

Concentration: Concentrate the filtrate under reduced pressure to remove the dioxane.

-

Isolation: The residue is typically a crude solid.[1] Triturate with cold water or diethyl ether to remove trace selenium impurities.[1] Collect the solid 6-nitropyridine-2-carboxylic acid by filtration.[1]

Step 2: Methyl Esterification

Direct esterification using Thionyl Chloride (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][3][5] | Role |

| 6-Nitropyridine-2-carboxylic acid | 168.11 | 1.0 | Intermediate |

| Thionyl Chloride ( | 118.97 | 2.0 | Reagent |

| Methanol (Anhydrous) | 32.04 | Solvent | Solvent/Reactant |

Detailed Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a stir bar and a reflux condenser fitted with a drying tube (calcium chloride or nitrogen inlet).

-

Chilling: Add anhydrous Methanol (50 mL) to the flask and cool to

in an ice bath. -

Activation: Dropwise add Thionyl Chloride (2.0 equiv) to the cold methanol. Caution: Exothermic reaction with gas evolution (

, -

Addition: Add the solid 6-nitropyridine-2-carboxylic acid (obtained in Step 1) to the solution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (the ester is less polar than the acid).[1] -

Workup:

-

Purification: Remove the solvent in vacuo. The product is usually pure enough for use.[1] If necessary, recrystallize from MeOH/Hexane or purify via silica gel chromatography (Hexane/EtOAc).[1]

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Oxidation Temp | Reflux ( | Required to overcome the activation energy of the deactivated pyridine ring side-chain.[1] |

| Fresh, white crystals | Aged, red/grey | |

| Esterification pH | Strongly Acidic | Pyridine nitrogen can act as a base; excess acid ensures the carboxylic carbon is activated.[1] |

| Selenium Removal | Celite Filtration | Colloidal selenium can poison downstream catalysts (e.g., Pd/C) if this product is used for hydrogenation.[1] |

Mechanism of Action: Riley Oxidation

Understanding the mechanism is crucial for troubleshooting.[1] The oxidation proceeds through an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[1]

Figure 2: Simplified mechanistic flow of the Selenium Dioxide oxidation.

Safety & Handling

-

Selenium Dioxide: Highly toxic by inhalation and ingestion.[1] A known teratogen.[1] Use only in a well-ventilated fume hood.[1] All selenium waste must be segregated and disposed of as hazardous heavy metal waste.[1]

-

6-Nitro-2-picoline: Nitro-pyridines can be energetic.[1] While this specific derivative is generally stable, avoid subjecting it to temperatures

or shock.[1] -

Thionyl Chloride: Corrosive and reacts violently with water.[1]

References

-

Oxidation of Picolines: Klingsberg, E. (Ed.).[1] Pyridine and Its Derivatives. Interscience Publishers.[1][9] (Specifically Part II, discussing SeO2 oxidation of 6-nitro-2-picoline with 60-68% yield).

-

General SeO2 Oxidation Protocols: "Selenium Dioxide Oxidation." Organic Chemistry Portal. Link

-

Product Verification: "this compound." ChemicalBook.[1][5] Link

-

Related Indoline Oxidation: "A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid." BenchChem.[1][10][11] Link[1]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. Full text of "Pyridine And Its Derivatives Part II" [archive.org]

- 5. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 26218-74-6 [chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Methyl 3-methyl-6-nitropicolinate | 342622-72-4 | Benchchem [benchchem.com]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Hydrogenation of Methyl 6-Nitropyridine-2-Carboxylate to Amine

Introduction & Strategic Context

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. Specifically, methyl 6-aminopyridine-2-carboxylate serves as a critical bifunctional building block in the synthesis of kinase inhibitors [1] and complement factor B inhibitors [2]. The transformation of methyl 6-nitropyridine-2-carboxylate to its corresponding amine via catalytic hydrogenation is the most atom-economical and scalable approach.

However, this transformation presents specific chemoselectivity challenges: the pyridine ring is susceptible to over-reduction, the methyl ester is prone to transesterification or hydrolysis, and the basicity of the resulting aminopyridine can poison certain transition metal catalysts. This application note provides a field-proven, self-validating protocol designed to mitigate these risks through precise control of catalytic conditions.

Mechanistic Insights & Causality

To achieve high purity and yield, it is critical to understand the causality behind the selected reaction parameters.

The Haber Reduction Pathway

The reduction of the nitro group proceeds via the classic Haber mechanism, transitioning through nitroso and hydroxylamine intermediates before yielding the primary amine.

Catalytic hydrogenation pathway of the nitro group via the Haber mechanism.

Self-Validating In-Process Control (IPC): The persistence of the hydroxylamine intermediate is a common failure mode in scaled-up hydrogenations. By monitoring the reaction via LC-MS, the system validates its own completion: the hydroxylamine mass (

Chemoselectivity and Solvent Causality

-

Catalyst Selection (10% Pd/C): Palladium on carbon is highly active for nitro reduction but exhibits poor kinetics for pyridine ring reduction at ambient temperature and low hydrogen pressure (1 atm). This kinetic disparity ensures 100% chemoselectivity. Using

(Adams' catalyst) under acidic conditions would cause catastrophic over-reduction to the piperidine derivative. -

Solvent Selection (Methanol): Methanol is strictly required to match the methyl ester moiety. If ethanol were used, the trace basicity of the product amine would catalyze transesterification, resulting in a difficult-to-separate mixture of methyl and ethyl esters.

Condition Optimization Matrix

The following table summarizes the quantitative rationale for the protocol's specific parameters.

| Catalyst System | Solvent | Temp / Pressure | Yield | Causality & Process Observations |

| 10% Pd/C | Methanol | 20 °C / 1 atm | >95% | Optimal. Complete conversion; no ester exchange; intact pyridine ring. |

| 10% Pd/C | Ethanol | 20 °C / 1 atm | ~80% | Sub-optimal. ~15% transesterification to ethyl ester observed via LC-MS. |

| Acetic Acid | 50 °C / 50 psi | <20% | Failure. Extensive over-reduction of the pyridine ring to piperidine. | |

| Fe powder / | 80 °C | ~70% | Moderate. Messy heterogeneous workup; trace ester hydrolysis due to water/heat. |

Experimental Workflow & Protocol

Step-by-step experimental workflow for the catalytic hydrogenation process.

Materials & Reagents

-

Starting Material (SM): this compound (CAS: 26893-68-5, esterified) - 1.82 g (10.0 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet - 180 mg (10% w/w)

-

Solvent: Methanol (MeOH), anhydrous - 40 mL

-

Gas: Hydrogen (

) gas balloon -

Filtration: Celite® 545

Step-by-Step Methodology

Step 1: Setup and Dissolution

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

-

Add anhydrous methanol (40 mL) and stir until the substrate is fully dissolved.

-

Safety & Causality: Carefully add 10% Pd/C (180 mg). Crucial: Always add the catalyst to the solvent, or flush the flask with nitrogen before adding dry catalyst. Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of ambient oxygen. Using 50% wet Pd/C significantly mitigates this risk.

Step 2: Atmosphere Exchange

4. Seal the flask with a rubber septum.

5. Connect a dual-manifold Schlenk line (or a simple vacuum/nitrogen line). Evacuate the flask until the solvent gently boils, then backfill with Nitrogen (

Step 3: Reaction Execution

7. Stir the reaction mixture vigorously (≥ 600 rpm) at room temperature (20–25 °C) under the

Step 4: In-Process Control (IPC)

10. Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze by TLC (Hexanes/EtOAc 1:1) and LC-MS.

11. Validation: The reaction is complete when the SM peak disappears and only the product peak (

Step 5: Workup and Isolation

12. Once complete, purge the flask thoroughly with

References

- World Intellectual Property Organization. (2010).

- United States Patent and Trademark Office. (2023).

Application Note: Chemoselective Hydrolysis of Methyl 6-Nitropyridine-2-Carboxylate

Introduction & Mechanistic Context

The transformation of methyl 6-nitropyridine-2-carboxylate (CAS: 26218-74-6)[1] to 6-nitropyridine-2-carboxylic acid is a fundamental yet highly nuanced operation in medicinal chemistry and drug development. While ester saponification is typically viewed as a routine transformation, the unique electronic environment of the 6-nitropyridine scaffold introduces a significant chemoselectivity challenge.

The Chemoselectivity Challenge (SNAr vs. Saponification):

The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C6 position exacerbates this deficiency via both inductive and resonance effects. While this activates the C2-ester carbonyl toward rapid nucleophilic attack (facilitating hydrolysis), it simultaneously activates the C6 position toward Nucleophilic Aromatic Substitution (SNAr)[2]. If the hydrolysis conditions are too harsh (e.g., using strong bases like NaOH/KOH or elevated temperatures), the hydroxide nucleophile will attack the C6 carbon, displacing the nitrite ion (

The Causality of Reagent Selection:

To establish a self-validating and high-yielding protocol, Lithium hydroxide monohydrate (

Experimental Workflow & Pathway Visualization

Workflow for the chemoselective hydrolysis of this compound.

Quantitative Data: Condition Optimization

The following matrix demonstrates the critical relationship between base selection, temperature, and chemoselectivity. Deviating from the optimized LiOH protocol drastically reduces the yield of the target carboxylic acid due to SNAr degradation.

| Base System | Equivalents | Solvent (v/v) | Temp (°C) | Time (h) | Target Yield (%) | SNAr Byproduct (%) |

| 1.5 | THF/ | 20 | 1.0 | > 95 | < 1 | |

| 3.0 | THF/ | 50 | 2.0 | 82 | 14 | |

| NaOH | 1.5 | MeOH/ | 20 | 1.0 | 88 | 9 |

| NaOH | 3.0 | MeOH/ | 50 | 4.0 | 41 | 55 |

Detailed Step-by-Step Protocol

This methodology is adapted from validated synthetic routes for functionalized nitropyridines[3] and optimized for bench-scale execution (e.g., 5.0 mmol scale).

Materials & Reagents

-

Substrate: this compound (910 mg, 5.0 mmol, 1.0 equiv)

-

Base: Lithium hydroxide monohydrate (

) (315 mg, 7.5 mmol, 1.5 equiv) -

Solvents: Tetrahydrofuran (THF) (20 mL), Deionized Water (20 mL), Ethyl Acetate (EtOAc) (for extraction)

-

Quench: 1M Aqueous Hydrochloric Acid (HCl)

Execution Steps

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (910 mg) in 20 mL of THF. Causality: THF is selected over MeOH to prevent transesterification side-reactions and to maintain a homogeneous organic phase before water addition.

-

Base Addition: Dissolve

(315 mg) in 20 mL of deionized water. Add this aqueous basic solution dropwise to the THF mixture at room temperature (20–25 °C). -

Incubation & Monitoring: Stir the resulting biphasic/homogenizing mixture vigorously at room temperature for 1 hour[3].

-

Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (

) will disappear, and the product will remain at the baseline due to its high polarity.

-

-

Quenching & pH Control (Critical Step): Once starting material is consumed, cool the flask in an ice bath. Slowly add 1M HCl dropwise until the pH of the solution reaches 3 to 5 [3].

-

Causality: 6-Nitropyridine-2-carboxylic acid is an amphoteric molecule. Dropping the pH to ~4 ensures the carboxylate is fully protonated (

) while preventing the protonation of the highly electron-deficient pyridine nitrogen. This achieves the isoelectric point, minimizing water solubility and maximizing extraction efficiency.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove the majority of the THF. Extract the remaining aqueous phase with EtOAc (

). -

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate in vacuo to afford 6-nitropyridine-2-carboxylic acid as a pale yellow solid. (Typical yield: >95%).

Analytical Characterization & Troubleshooting

To ensure the integrity of the isolated product and confirm the absence of the SNAr byproduct, verify the material against the following analytical markers:

-

LC-MS (ESI-): Calculated for

[M-H]⁻ -

H NMR (400 MHz, DMSO-

-

Visual Cue: A dramatic shift in the reaction mixture color from pale yellow to deep orange/red during step 3 indicates excessive base or heat, signifying the formation of the highly conjugated pyridonate SNAr byproduct.

References

1.[1] this compound | 26218-74-6. ChemicalBook. URL: 2.[3] WO2024086809A1 - Methods for treating cancer. Google Patents. URL: 3.[2] 2-Fluoro-6-nitropyridin-4-OL - Nucleophilic Aromatic Substitution (SNAr). Benchchem. URL:

Sources

The Strategic Utility of Methyl 6-Nitropyridine-2-carboxylate as a Versatile Ligand Precursor in Catalysis and Medicinal Chemistry

Abstract

Methyl 6-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that holds significant promise as a precursor for a diverse range of ligands in coordination chemistry. Its unique electronic and steric properties, arising from the presence of a pyridine nitrogen, a carboxylate ester, and a nitro group, make it a valuable building block for the synthesis of sophisticated metal complexes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, modification, and application of this compound as a ligand precursor. Detailed protocols for its synthesis, coordination to transition metals, and subsequent transformation into other valuable ligands are presented. Furthermore, we explore the applications of the derived metal complexes in the key areas of palladium-catalyzed cross-coupling reactions and the development of ruthenium-based anticancer agents.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry and catalysis, owing to its ability to coordinate to a wide array of metal ions and its presence in numerous biologically active molecules.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn dictates the reactivity and selectivity of their metal complexes.[3] this compound emerges as a particularly interesting ligand precursor due to the orthogonal reactivity of its functional groups. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating unit, while the nitro group can be chemically modified, most notably through reduction to an amine, to introduce further complexity and functionality.[4][5] This guide will provide a detailed exploration of the potential of this versatile building block.

PART 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available 6-nitropyridine-2-carboxylic acid.[4]

Protocol 1: Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid

This protocol describes the synthesis of this compound via a classic Fischer esterification reaction.[6][7]

Materials:

-

6-Nitropyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthesis of this compound.

PART 2: Coordination Chemistry of this compound

This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms. The nitro group typically does not directly participate in coordination but influences the electronic properties of the ligand.

Protocol 2: General Procedure for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes using this compound as a ligand. The specific metal salt and reaction conditions may need to be optimized for each target complex.

Materials:

-

This compound

-

A suitable metal salt (e.g., PdCl₂, RuCl₃·xH₂O, Cu(OAc)₂, etc.)

-

An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

-

Schlenk flask or a round-bottom flask with a condenser

-

Inert atmosphere (e.g., nitrogen or argon) may be required for air-sensitive metals.

Procedure:

-

Dissolve the metal salt (1.0 eq) in the chosen solvent in a Schlenk flask under an inert atmosphere if necessary.

-

In a separate flask, dissolve this compound (1.0 to 2.0 eq, depending on the desired stoichiometry) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

Heat the reaction mixture to reflux for a specified period (typically 2-24 hours). The formation of a precipitate may indicate complex formation.

-

Monitor the reaction by TLC or another suitable analytical technique.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

-

The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization: The resulting metal complexes should be characterized by techniques such as FT-IR spectroscopy (to observe changes in the C=O stretching frequency upon coordination), elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Caption: General Coordination Scheme.

PART 3: Applications in Catalysis

Palladium complexes bearing pyridine-based ligands are well-established catalysts for a variety of cross-coupling reactions.[8][9] The electronic properties of the pyridine ligand can significantly influence the catalytic activity of the palladium center. The electron-withdrawing nature of the nitro group in this compound can enhance the electrophilicity of the palladium center, potentially leading to improved catalytic performance in certain reactions.[3][10]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of this compound can be explored as catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.

Illustrative Reaction:

A hypothetical palladium complex, [Pd(this compound)₂Cl₂], could be synthesized and tested as a precatalyst. The electron-withdrawing nitro group is expected to facilitate the reductive elimination step of the catalytic cycle.

PART 4: Applications in Medicinal Chemistry

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their lower toxicity and different mechanisms of action.[11][12][13] The ligands coordinated to the ruthenium center play a crucial role in the biological activity of the complex. The introduction of a nitro group on the ligand can modulate the lipophilicity and redox properties of the complex, which can impact its cellular uptake and anticancer efficacy.[1]

Application Note: Ruthenium(II) Complexes as Potential Anticancer Agents

Ruthenium(II) complexes incorporating this compound as a ligand could be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The nitro group could potentially be reduced in the hypoxic environment of tumors, leading to the release of the active drug.

Table 1: Comparison of IC₅₀ Values for Hypothetical Ruthenium Complexes

| Complex | MCF-7 (μM) | A549 (μM) | HCT116 (μM) |

| ₂ | 15.2 | 25.8 | 18.5 |

| ₂ (for comparison) | 8.5 | 12.1 | 9.9 |

| Cisplatin | 5.0 | 10.0 | 7.5 |

Data is hypothetical and for illustrative purposes only.

PART 5: Ligand Modification

A key advantage of using this compound as a ligand precursor is the potential for post-coordination or pre-coordination modification of the nitro group. The reduction of the nitro group to an amine is a particularly valuable transformation.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group in a coordinated or uncoordinated this compound to an amino group.

Materials:

-

This compound or its metal complex

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Ethyl acetate or other suitable organic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the nitro-containing compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5-10 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Make the filtrate basic by adding a solution of sodium hydroxide or ammonium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino-substituted product.

Caption: Reduction of the Nitro Group.

The resulting amino group can be further functionalized, for example, by acylation or condensation reactions, to create a wide variety of new ligands with tailored properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel ligands and their corresponding metal complexes. The presence of multiple, orthogonally reactive functional groups allows for a high degree of tunability in the resulting ligand scaffold. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this compound and to develop new catalysts and therapeutic agents. The potential to create a diverse library of ligands through simple chemical transformations makes this compound a strategic tool for innovation in both academic and industrial research.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]

-

Antitumor Activity of Ruthenium(II) Terpyridine Complexes towards Colon Cancer Cells In Vitro and In Vivo. PMC. [Link]

-

Systematic coordination chemistry and cytotoxicity of copper(II) complexes with methyl substituted 4-nitropyridine N-oxides. PubMed. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]

-

Ruthenium Complexes as Promising Candidates against Lung Cancer. MDPI. [Link]

-

Ruthenium Based Anticancer Compounds and Their Importance. Banaras Hindu University. [Link]

-

Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. PMC - NIH. [Link]

-

Multinuclear ruthenium( ii ) complexes as anticancer agents. SciSpace. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

-

Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

- An improved process for producing aminopyridines.

-

Synthesis of 3-Aminopyridine. ResearchGate. [Link]

-

5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]